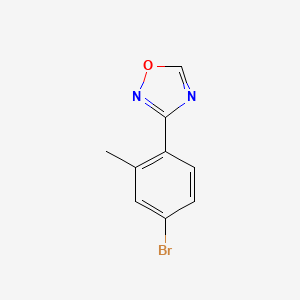
3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further connected to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-methylphenol.
Oxidation: The brominated compound is then oxidized to form the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid.
Amidation: The carboxylic acid is converted to its corresponding amide, 4-bromo-2-methylbenzamide.
Cyclization: Finally, the amide undergoes cyclization with hydrazine to form the oxadiazole ring, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the bromine or methyl positions can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles like methyl iodide (CH₃I) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents at the bromine or methyl positions.
科学的研究の応用
3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism by which 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
類似化合物との比較
3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole
3-(4-Bromo-2-ethylphenyl)-1,2,4-oxadiazole
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness: 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific combination of bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable compound for research and application.
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7BrN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3 |
InChIキー |
VUSKYIZVKHYRHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)C2=NOC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146769.png)
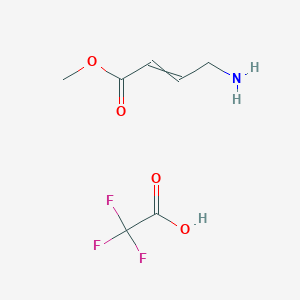
![N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine](/img/structure/B15146785.png)
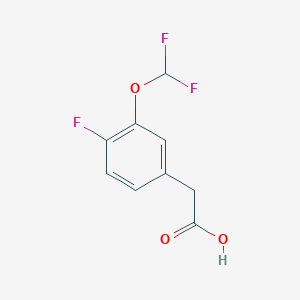
![1,4a-dimethyl-6-methylidene-5-[(1E)-3-oxobut-1-en-1-yl]-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B15146801.png)
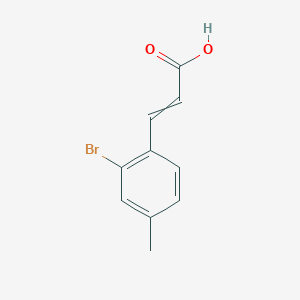
![(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) pyridine-3-carboxylate](/img/structure/B15146811.png)
![1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B15146819.png)
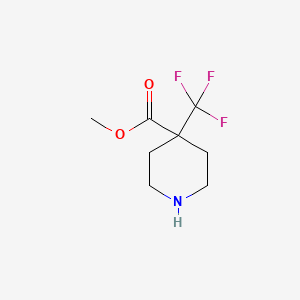
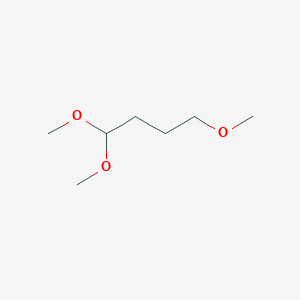
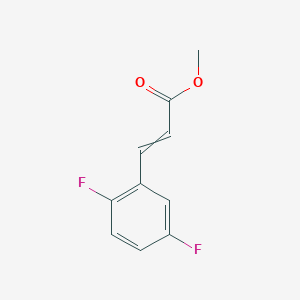
![(2S)-3-[(2R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15146860.png)
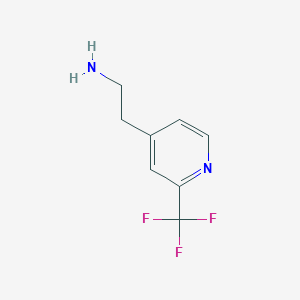
![3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile](/img/structure/B15146876.png)
